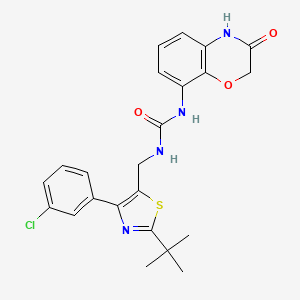
TRPV1 antagonist 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRPV1 antagonist 7: is a compound that inhibits the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a polymodal protein involved in the sensation of pain, responding to various stimuli such as heat, low pH, and capsaicin . This compound is of significant interest due to its potential therapeutic applications in pain management and other medical conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 antagonist 7 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions: TRPV1 antagonist 7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: TRPV1 antagonist 7 is used in chemical research to study the structure-activity relationships of TRPV1 inhibitors and to develop new compounds with improved efficacy and selectivity .
Biology: In biological research, this compound is used to investigate the role of TRPV1 in various physiological processes, including pain sensation, inflammation, and thermoregulation .
Industry: In the pharmaceutical industry, this compound is used in the development of new pain relief medications and other therapeutic agents targeting TRPV1 .
作用機序
TRPV1 antagonist 7 exerts its effects by binding to the TRPV1 channel and preventing its activation by various stimuli, such as heat, low pH, and capsaicin . This inhibition blocks the influx of calcium ions into the cell, thereby reducing pain sensation and inflammation . The molecular targets and pathways involved include the vanilloid binding pocket and the associated conformational changes in the TRPV1 channel .
類似化合物との比較
Capsazepine: Another TRPV1 antagonist that inhibits the channel by binding to the vanilloid binding pocket.
AMG9810: A cinnamide derivative that blocks all known modes of TRPV1 activation.
Iodoresiniferatoxin (I-RTX): A halogenated version of resiniferatoxin with high affinity for TRPV1.
Uniqueness: TRPV1 antagonist 7 is unique in its specific binding affinity and selectivity for the TRPV1 channel, making it a promising candidate for therapeutic applications .
特性
分子式 |
C23H23ClN4O3S |
|---|---|
分子量 |
471.0 g/mol |
IUPAC名 |
1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea |
InChI |
InChI=1S/C23H23ClN4O3S/c1-23(2,3)21-28-19(13-6-4-7-14(24)10-13)17(32-21)11-25-22(30)27-16-9-5-8-15-20(16)31-12-18(29)26-15/h4-10H,11-12H2,1-3H3,(H,26,29)(H2,25,27,30) |
InChIキー |
KSDBWQZNEROUDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC=CC3=C2OCC(=O)N3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
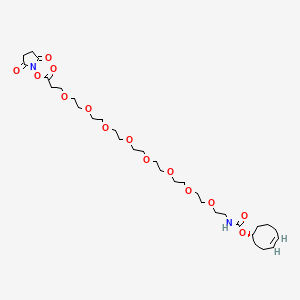
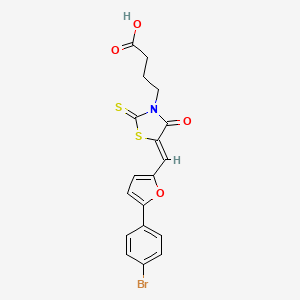
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
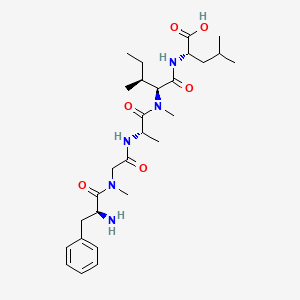
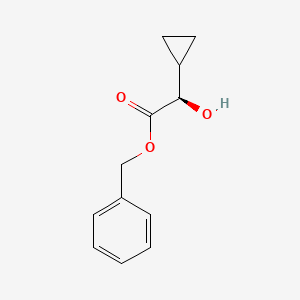
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
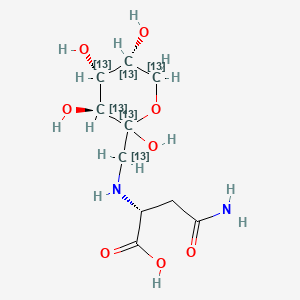
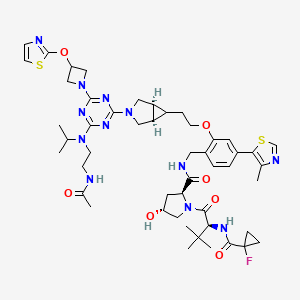
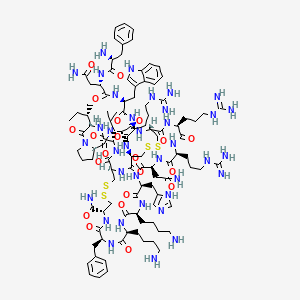
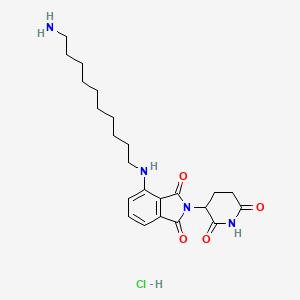
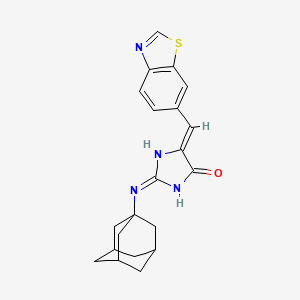
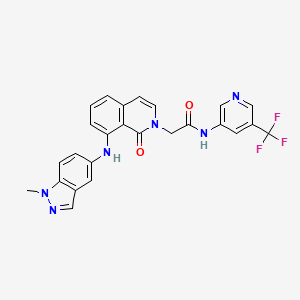
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
